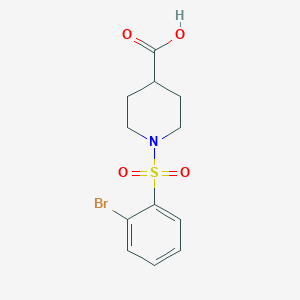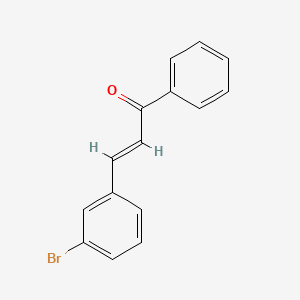
(E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one
概要
説明
(E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C15H11BrO and its molecular weight is 287.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Evaluation in Medicinal Chemistry
(E)-3-(3-Bromophenyl)-1-phenylprop-2-en-1-one and its derivatives have been actively synthesized and evaluated for their potential in medicinal chemistry. For instance, studies have focused on synthesizing substituted variants of this compound, exploring their antimicrobial activities. These studies utilize methods like Crossed-Aldol condensation and evaluate antimicrobial effectiveness using techniques like the Kirby-Bauer method (Balaji et al., 2017). Additionally, the compound's structural characterizations, quantum chemical investigations, and biological evaluations have also been conducted, revealing insights into its non-linear optical (NLO) properties, molecular structures, and potential antibacterial activities (Thanigaimani et al., 2015).
Optical and Electronic Properties
Research on (E)-3-(3-Bromophenyl)-1-phenylprop-2-en-1-one derivatives has explored their potential in semiconductor applications. Studies have reported on the linear optical, second and third-order NLO properties, as well as charge transport capabilities of these compounds, indicating their suitability for use in various semiconductor devices. Such studies often combine experimental techniques like UV–vis-NIR and X-ray diffraction with theoretical density functional theory calculations (Shkir et al., 2019).
Potential in Antioxidant and Cytotoxic Applications
Some studies have focused on evaluating the antioxidant activity of these compounds. For example, research has been conducted to assess their potential as antioxidants using methods like the DPPH method. However, findings have indicated low potency as antioxidant agents in some cases (Brahmana et al., 2021). Additionally, there's interest in the cytotoxic properties of these compounds against cancer cells, with studies synthesizing various chalcones and evaluating their cytotoxicity against breast cancer cells (Brahmana et al., 2022).
Structural Analysis and Quantum Chemical Studies
The molecular structure and crystallography of (E)-3-(3-Bromophenyl)-1-phenylprop-2-en-1-one have been thoroughly studied, with insights into its crystal structure, vibrational assignments, and quantum chemical parameters. These studies often employ techniques like X-ray diffraction, NMR spectroscopy, and density functional theory calculations, providing comprehensive data on the compound's molecular configuration and stability (Zaini et al., 2018).
特性
IUPAC Name |
(E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-11H/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYCXICZZVMYLE-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

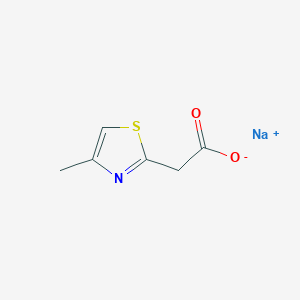
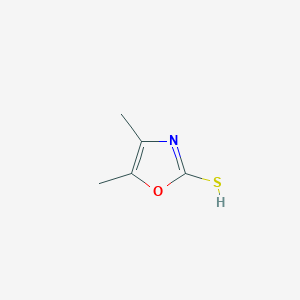
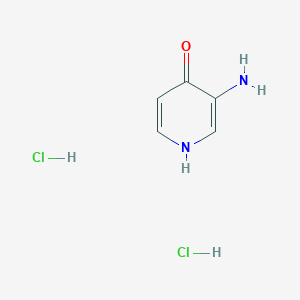
![2-({2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B7818040.png)
![2-[[2-Oxo-2-(phenethylamino)ethyl]thio]nicotinic Acid](/img/structure/B7818052.png)

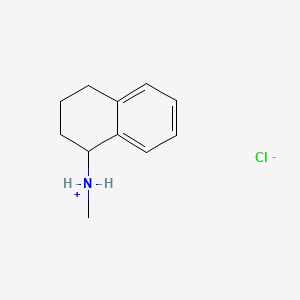
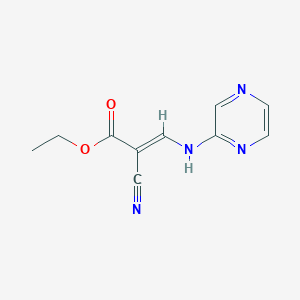
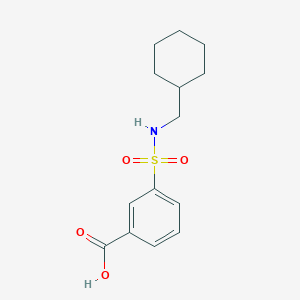
![4-[3,5-Bis(methoxycarbonyl)phenyl]sulfonyloxybenzoic acid](/img/structure/B7818074.png)
